Calcium borohydride

Catalog No.
S1513902
CAS No.
17068-95-0
M.F
B2Ca
M. Wt
61.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium borohydride

CAS Number

17068-95-0

Product Name

Calcium borohydride

Molecular Formula

B2Ca

Molecular Weight

61.7 g/mol

InChI

InChI=1S/2B.Ca/q2*-1;+2

InChI Key

SKELNJYWRSBREH-UHFFFAOYSA-N

SMILES

[B-].[B-].[Ca+2]

Synonyms

Calcium borohydride

Canonical SMILES

[B-].[B-].[Ca+2]

Hydrogen Storage

Calcium borohydride (Ca(BH₄)₂) is a promising material for hydrogen storage due to its high theoretical hydrogen capacity of 11.6 wt% (weight percent hydrogen) []. This is significantly higher than the capacity of liquid hydrogen (2.0 wt%) and compressed hydrogen gas (5.0 wt% at 70 MPa) []. However, releasing hydrogen from Ca(BH₄)₂ requires high temperatures (around 350-500°C) []. Researchers are actively investigating methods to lower the dehydrogenation temperature and improve the kinetics (rate) of hydrogen release [, ]. This research area is crucial for developing practical and efficient hydrogen storage systems for applications like fuel cell vehicles and portable power generators.

Batteries

Calcium borohydride has also shown potential for use in rechargeable batteries, including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) []. Its high hydrogen storage capacity and favorable electrochemical properties make it an attractive candidate for next-generation battery technology []. However, further research is needed to overcome challenges such as cycle life and safety concerns [].

Other Applications

Beyond hydrogen storage and batteries, calcium borohydride is being explored for other potential applications in scientific research, including:

  • Catalysis: As a reducing agent in various organic and inorganic reactions [].
  • Chemical synthesis: As a source of hydrogen for the synthesis of new materials and compounds [].
  • Solid-state hydrogen storage: In combination with other materials to create safer and more manageable forms of hydrogen storage.

Calcium borohydride is an inorganic compound with the formula Ca BH4 2\text{Ca BH}_4\text{ }_2. It is characterized by its white crystalline appearance and is known for its high hydrogen storage capacity, making it a significant material in energy applications, particularly in hydrogen storage and fuel cells. The compound consists of calcium cations and borohydride anions, which contribute to its unique chemical properties. Calcium borohydride can exist in various polymorphic forms, including alpha, beta, and gamma phases, each exhibiting distinct thermal and structural characteristics .

, primarily involving hydrogen release and absorption. Key reactions include:

  • Dehydrogenation: Upon heating, calcium borohydride decomposes to release hydrogen gas:
    Ca BH4 2CaB2+2H2\text{Ca BH}_4\text{ }_2\rightarrow \text{CaB}_2+2\text{H}_2
    This reaction typically occurs in two steps at elevated temperatures (620 K to 770 K) and is crucial for hydrogen storage applications .
  • Hydrogenation: Calcium borohydride can absorb hydrogen under specific conditions, making it reversible in terms of hydrogen storage:
    CaB2+2H2Ca BH4 2\text{CaB}_2+2\text{H}_2\rightarrow \text{Ca BH}_4\text{ }_2
  • Metathesis Reactions: Calcium borohydride can also participate in metathesis reactions with other metal halides or borohydrides, forming mixed compounds .

Calcium borohydride can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of calcium hydride with diborane:
    CaH2+2B2H6Ca BH4 2\text{CaH}_2+2\text{B}_2\text{H}_6\rightarrow \text{Ca BH}_4\text{ }_2
  • Metathesis Reaction: Another approach includes the ball milling of calcium chloride with sodium borohydride in tetrahydrofuran:
    CaCl2+2NaBH4Ca BH4 2+2NaCl\text{CaCl}_2+2\text{NaBH}_4\rightarrow \text{Ca BH}_4\text{ }_2+2\text{NaCl}
  • Solvate Formation: Calcium borohydride can also be obtained as a solvate with tetrahydrofuran, which can be desolvated to yield the pure compound .

Calcium borohydride has several notable applications:

  • Hydrogen Storage: Its high hydrogen content makes it a promising candidate for hydrogen storage systems.
  • Catalysis: It serves as a catalyst in various organic reactions, particularly in σ-bond metathesis .
  • Reducing Agent: Calcium borohydride is utilized as a reducing agent in organic synthesis due to its ability to donate hydride ions effectively .

Studies on the interactions of calcium borohydride with other materials have focused on its role in enhancing hydrogen release rates when combined with catalysts such as titanium chloride. These interactions can significantly improve the efficiency of hydrogen storage systems by lowering the temperature required for dehydrogenation .

Calcium borohydride shares similarities with several other metal borohydrides. Below is a comparison highlighting its uniqueness:

CompoundFormulaHydrogen ContentUnique Features
Sodium BorohydrideNaBH₄10.6%Widely used as a reducing agent; more soluble than calcium borohydride.
Lithium BorohydrideLiBH₄18.5%Higher hydrogen content; used extensively in fuel cells.
Magnesium BorohydrideMg(BH₄)₂14.8%Known for its stability; lower density compared to calcium borohydride.
Strontium BorohydrideSr(BH₄)₂8.5%Less studied; similar structural properties but lower reactivity than calcium borohydride.

Calcium borohydride stands out due to its favorable balance between hydrogen storage capacity and thermal stability, making it an attractive option for future energy solutions .

Solid-State Synthesis Approaches

Solid-state methods leverage mechanochemical and high-pressure reactions to produce Ca(BH₄)₂. A prominent route involves ball milling CaH₂ and CaB₆ under hydrogen pressures of 700 bar at 400–440°C, yielding Ca(BH₄)₂ with ~75–80% efficiency when catalyzed by RuCl₃ or TiF₃ . This method avoids solvents, reducing contamination risks. Structural analysis confirms the formation of α- and β-polymorphs, with phase transitions observed at 140°C (α → β) and 350–390°C (dehydrogenation) .

Key Reaction:
$$
\text{CaB}6 + 2\text{CaH}2 + 10\text{H}2 \xrightarrow{\text{700 bar, 440°C}} 3\text{Ca(BH}4\text{)}_2
$$

Solution-Based Metathesis and Wet Chemistry Routes

Metathesis reactions between CaCl₂ and NaBH₄ in tetrahydrofuran (THF) yield the THF-solvated adduct Ca(BH₄)₂·2THF, which is desolvated at 80–150°C to produce anhydrous Ca(BH₄)₂ . This method achieves 90% purity but requires careful handling due to THF’s flammability. Colemanite (Ca₂B₆O₁₁·5H₂O), a low-cost boron source, has been used to reduce synthesis costs to ~$4/g compared to commercial Ca(BH₄)₂ ($200/g) .

Key Reaction:
$$
2\text{NaBH}4 + \text{CaCl}2 \xrightarrow{\text{THF}} \text{Ca(BH}4\text{)}2\cdot2\text{THF} + 2\text{NaCl}
$$

Reactive Hydride Composite (RHC) Systems

RHCs combining Ca(BH₄)₂ with Mg₂NiH₄ or MgH₂ demonstrate mutual destabilization, lowering dehydrogenation temperatures. For example, Ca(BH₄)₂–Mg₂NiH₄ releases hydrogen at 200°C with 8.1 wt% capacity, bypassing stable intermediates like CaB₁₂H₁₂ . The reversible formation of MgNi₂.₅B₂ enables full regeneration of Ca(BH₄)₂ under 100 bar H₂ at 350°C .

Cost-Effective Synthesis Strategies

Economical synthesis routes include:

  • Colemanite-based synthesis: Milling Ca₂B₆O₁₁ and CaH₂ (1:12 molar ratio) produces Ca(BH₄)₂ with CaO as the sole byproduct .
  • Scalable metathesis: Optimized ball-milling of CaCl₂/NaBH₄ in THF achieves batch yields of 150 g with 95% purity .

Catalytic and Additive-Enhanced Reactions

Additives like TiF₃ and NbF₅ improve reaction kinetics and reversibility. TiF₃ increases hydrogenation yields to 57% by facilitating boron transfer, while NbF₅ stabilizes nanocomposites and prevents agglomeration . Isotopic studies using Ca(¹¹BD₄)₂ reveal an activation energy of 82.1 kJ/mol for B-H bond reorientation .

Polymorphism and Phase Transitions

Calcium borohydride exhibits remarkable polymorphism, with three well-characterized phases—α, β, and γ—each displaying unique thermodynamic and kinetic properties. The α-phase is stable at ambient conditions but undergoes reversible phase transitions upon heating or compression. For instance, heating α-Ca(BH₄)₂ above 140°C induces a transition to the β-phase, accompanied by an endothermic enthalpy change of 184–230 kJ/mol depending on polymorphic purity [1] [4]. High-pressure studies reveal that the β-phase becomes disordered above 10.2 GPa, while the α-phase remains stable up to 13 GPa [3]. The γ-phase, though less studied, shows intermediate decomposition temperatures and distinct vibrational spectra, with librational bands absent in the β-phase [1].

Phase transitions are influenced by polymorphic content and synthesis history. For example, γ-Ca(BH₄)₂, formed via solvent-mediated routes, transforms to the β-phase at ~450 K, whereas direct synthesis from CaB₆ and CaH₂ under high-pressure hydrogen yields β-phase dominance [2] [4]. These transitions are critical for hydrogen release kinetics, as β-phase-rich samples exhibit slower decomposition due to higher activation energies (230 kJ/mol vs. 184 kJ/mol for γ-phase) [1].

α-, β-, and γ-Phase Crystal Structures

The crystal structures of Ca(BH₄)₂ polymorphs have been resolved using synchrotron X-ray and neutron diffraction. The α-phase adopts an orthorhombic F2dd structure with lattice parameters a = 8.82 Å, b = 13.05 Å, and c = 7.40 Å, featuring a three-dimensional network of [BH₄]⁻ tetrahedra coordinated to Ca²⁺ ions [3] [4]. In contrast, the β-phase crystallizes in a tetragonal P4₂/m symmetry (a = 6.88 Å, c = 4.32 Å), characterized by a denser packing of borohydride anions [3]. The γ-phase, though structurally ambiguous, is postulated to belong to the I-42d space group based on vibrational spectroscopy and differential scanning calorimetry data [1] [5].

Key structural distinctions include:

  • B–H Bond Lengths: α-phase B–H distances range from 1.16–1.18 Å, while β-phase exhibits slight elongation (1.18–1.20 Å) [4].
  • Coordination Geometry: α-phase Ca²⁺ is eight-coordinate, whereas β-phase Ca²⁺ adopts a six-coordinate configuration [3].
  • Thermal Expansion: The β-phase shows linear thermal expansion coefficients of 2.82 × 10⁻⁴ Å/K (a-axis) and 2.06 × 10⁻⁴ Å/K (c-axis) [4].

Computational Predictions of Structural Variability

Density functional theory (DFT) calculations have been instrumental in predicting stable polymorphs and their electronic properties. Simulations confirm the α-phase as the ground-state structure, with a formation enthalpy of −195 kJ/mol relative to CaH₂ and BH₃ [5]. The β-phase, though metastable, is computationally validated to exhibit higher kinetic stability due to lower entropy of activation [1]. Recent studies propose hypothetical high-pressure polymorphs with P-4 symmetry, though experimental validation remains pending [5].

Computational models also predict the impact of anion substitution (e.g., [BH₄]⁻ → [BO₃]³⁻) on structural stability. Mixed-anion phases like Ca₃(BH₄)₃(BO₃) are theorized to form during decomposition, aligning with experimental observations of CaB₂Hₓ intermediates [1] [5].

Experimental Characterization Techniques

Advanced techniques have been employed to probe Ca(BH₄)₂’s structural dynamics:

TechniqueKey FindingsSource
X-ray diffraction (XRD)Resolved α-phase (F2dd) and β-phase (P4₂/m) lattice parameters; tracked phase transitions up to 13 GPa [3] [4]. [3] [4]
Neutron diffractionRevealed H-atom positions in α-phase; confirmed [BH₄]⁻ tetrahedral geometry [4]. [4]
Raman spectroscopyIdentified γ-phase via distinct librational modes (<1000 cm⁻¹) and B–H stretches [1] [3]. [1] [3]
Differential scanning calorimetry (DSC)Measured α→β transition at 140°C and decomposition onset at 350–390°C [2] [4]. [2] [4]

In situ studies under variable temperature and pressure have been pivotal in mapping phase diagrams and decomposition pathways [3] [4].

Anion Substitution and Mixed-Cation Borohydrides

Anion substitution strategies, such as partial replacement of [BH₄]⁻ with [BO₃]³⁻, yield mixed-anion phases like Ca₃(BH₄)₃(BO₃), which exhibit enhanced thermal stability up to 570°C [1] [5]. Similarly, mixed-cation systems (e.g., LiCa(BH₄)₃) synthesized via ball milling demonstrate tunable dehydrogenation profiles. For instance, Li₀.₉Ca(BH₄)₂.₉ releases hydrogen at 320°C, 30°C lower than pure Ca(BH₄)₂ [5].

Reactive hydride composites (RHCs) combining Ca(BH₄)₂ with LiBH₄ show synergistic effects, with reversible capacities reaching 8.5 wt% H₂ due to interfacial ion mobility [5]. These modifications underscore the potential of structural engineering to optimize Ca(BH₄)₂ for energy storage.

Dates

Modify: 2024-04-14

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